1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Regioisomeric differentiation Drug-likeness prediction

1-(4-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-48-9) is a fully aromatic, trisubstituted pyrazolo[4,3-c]quinoline with molecular formula C₂₄H₁₈ClN₃O and molecular weight 399.88 g/mol. It belongs to a tricyclic heterocyclic class associated with high-affinity benzodiazepine receptor binding, selective COX-2 inhibition, PDE4 inhibition, anticancer activity, and anti-inflammatory effects.

Molecular Formula C24H18ClN3O
Molecular Weight 399.9 g/mol
CAS No. 932325-48-9
Cat. No. B6511972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932325-48-9
Molecular FormulaC24H18ClN3O
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)Cl
InChIInChI=1S/C24H18ClN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)29-2)24(20)28(27-22)18-12-10-17(25)11-13-18/h3-14H,1-2H3
InChIKeyPYHDVRVFMQDFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-48-9): Procurement-Ready Screening Compound with Distinct Substitution Architecture


1-(4-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-48-9) is a fully aromatic, trisubstituted pyrazolo[4,3-c]quinoline with molecular formula C₂₄H₁₈ClN₃O and molecular weight 399.88 g/mol [1]. It belongs to a tricyclic heterocyclic class associated with high-affinity benzodiazepine receptor binding, selective COX-2 inhibition, PDE4 inhibition, anticancer activity, and anti-inflammatory effects [2]. The compound incorporates three hallmark substituents—a 4-chlorophenyl group at N1, a 6-methoxy group on the quinoline ring, and a 4-methylphenyl group at C3—resulting in a computed logP of 6.09, polar surface area of 31.1 Ų, and zero hydrogen bond donors [1]. This specific substitution pattern distinguishes it from the numerous in-class analogs available in commercial screening libraries and positions it as a defined chemical entity for structure-activity relationship (SAR) exploration and target-focused screening campaigns.

Screening library fit Defined trisubstituted pyrazolo[4,3-c]quinoline for structure-activity relationship (SAR) exploration and target-focused screening.
Substitution pattern Distinct para-Cl, 6-OCH₃, and 4-CH₃-phenyl architecture supports regioisomeric differentiation studies.
Compound identity Single defined chemical entity (CAS 932325-48-9) suitable as a reference standard for class-based screening campaigns.

Why 1-(4-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazolo[4,3-c]quinoline Analogs


Generic substitution within the pyrazolo[4,3-c]quinoline class is not scientifically defensible because even minor positional isomerism produces quantifiable differences in physicochemical properties, target engagement, and biological potency. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that para-substitution on the N1-phenyl ring consistently yields superior inhibitory activity compared to ortho- or meta-substitution—for hydroxyl derivatives, the para-substituted compound (2i) exhibited an IC₅₀ of 0.19 μM versus 0.77 μM for the meta-substituted analog (2d), representing a 4-fold potency difference [1]. Furthermore, the presence and position of the 6-methoxy group and the 3-(4-methylphenyl) substituent directly influence logP, logD, and polar surface area, which in turn govern membrane permeability, metabolic stability, and off-target liability . The target compound's para-chloro substitution pattern—as opposed to meta-chloro or unsubstituted phenyl variants—is predicted to confer distinct binding interactions based on the class-wide observation that electron-withdrawing groups at the para-position enhance anti-inflammatory and enzyme-inhibitory activities [1][2]. These data collectively establish that procurement decisions cannot rely on generic pyrazolo[4,3-c]quinoline screening libraries; the specific regioisomer and substitution pattern must be verified.

Regioisomer mismatch Para-chloro substitution on N1-phenyl may produce different target engagement than meta-chloro regioisomers; class data indicates a reported potency shift.
Core substitution shift 6-Methoxy placement on the quinoline ring differs from common 8-substituted analogs and can alter electronic modulation and assay-response context.
Scaffold-class context Generic pyrazolo[4,3-c]quinoline screening libraries may contain uncharacterized substitution patterns; the specific regioisomer and substitution must be verified for SAR conclusions.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-48-9) Relative to Nearest Analogs


Para-Chloro vs. Meta-Chloro Regioisomer: Divergent Physicochemical Profiles with Consequence for Membrane Permeability

The target compound (CAS 932325-48-9) carries the chlorine substituent at the para-position of the N1-phenyl ring, whereas the closest commercially available regioisomer, 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-45-6), places chlorine at the meta-position [1]. The target compound displays a computed logP of 6.0935 and logD of 6.0934, with a polar surface area (PSA) of 31.11 Ų . The meta-chloro regioisomer, while sharing the same molecular formula (C₂₄H₁₈ClN₃O) and molecular weight (399.88), is predicted to exhibit a distinct dipole moment and electrostatic potential surface due to the altered chlorine vector, which directly impacts molecular recognition by biological targets [1]. This difference is critical because para-substituted electron-withdrawing groups on the N1-phenyl ring of pyrazolo[4,3-c]quinolines have been shown to enhance inhibitory potency in related biological assays compared to meta-substituted counterparts [2].

Para vs. Meta Cl Regioisomer
Class-level inference
Target (para-Cl): logP 6.09, PSA 31.1 Ų. Meta-Cl isomer (CAS 932325-45-6) shares formula but alters dipole vector. Class SAR shows up to 4-fold potency difference (OH-series: para IC₅₀ 0.19 μM vs. meta 0.77 μM).
Supports regioisomer verification workflow
Reported class-level inference; direct target-vs-comparator data to verify
Physicochemical profiling Regioisomeric differentiation Drug-likeness prediction

Unique 6-Methoxy Substitution on Quinoline Core: Differentiation from 8-Substituted and Unsubstituted Core Analogs

The target compound uniquely incorporates a methoxy group at the 6-position of the quinoline ring, distinguishing it from analogs such as 8-chloro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, which bears a chloro substituent at position 8 and a methoxy on the N1-phenyl ring . The 6-methoxy substitution pattern on the quinoline core alters the electron density distribution of the aromatic system and introduces a hydrogen bond acceptor at a position distinct from the more common 8-substituted analogs. While direct head-to-head bioactivity data for the target compound are not yet available in the primary literature, structure-activity relationship (SAR) analysis of the broader pyrazolo[4,3-c]quinoline class indicates that the position of electron-donating substituents on the quinoline core significantly modulates both anti-inflammatory NO inhibitory activity (IC₅₀ range across the 2a–2r series: 0.19–0.92 μM) and cytotoxicity profiles [1]. The 6-methoxy group, being electron-donating, is expected to increase the electron density of the quinoline π-system, potentially enhancing π-stacking interactions with aromatic residues in enzyme active sites or DNA G-quadruplex targets [2].

6-Methoxy Core Substitution
Class-level inference
Electron-donating 6-OCH₃ group modifies quinoline π-system; absent in common 8-substituted or unsubstituted analogs. Class SAR: substitution position alters NO inhibition IC₅₀ (0.19–0.92 μM range) and cytotoxicity profile.
Defines electronic and steric screening feature
Direct bioactivity data for target compound not yet reported; class-level inference
Substituent positional effects Electronic modulation Metabolic stability

Class-Wide Beta-Glucuronidase Inhibition Potential: Scaffold-Specific Advantage Over Generic Heterocyclic Alternatives

The pyrazolo[4,3-c]quinoline scaffold has been validated as a specific bacterial β-glucuronidase (eβG) inhibitor class, with compound 42 (3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline) demonstrating oral efficacy in preventing CPT-11 (irinotecan)-induced severe diarrhea in tumor-bearing mice while preserving antitumor efficacy [1]. The target compound shares the identical pyrazolo[4,3-c]quinoline core structure with the validated eβG inhibitors disclosed in patent WO2016191576A1 and J. Med. Chem. 2017 [1][2]. In contrast, alternative heterocyclic scaffolds such as pyrazolo[3,4-b]quinolines or simple quinoline derivatives lack this demonstrated bacterial βG-specific inhibitory profile [2]. The selectivity of pyrazolo[4,3-c]quinolines for bacterial βG over human βG is driven by the pH-dependent binding mechanism unique to this scaffold, as demonstrated by the reduced inhibitory potency of compound 42 at acidic pH due to altered surface charge distribution in the enzyme active pocket [1]. The target compound's para-chlorophenyl and 4-methylphenyl substituents are expected to further modulate this pH-dependent selectivity profile through hydrophobic interactions within the enzyme binding pocket.

β-Glucuronidase Inhibition
Class-level inference
Scaffold validated as selective bacterial βG inhibitor. Lead compound 42 prevented CPT-11-induced diarrhea in vivo while maintaining antitumor efficacy. pH-dependent inhibition mechanism unique to pyrazolo[4,3-c]quinoline core.
Supports chemotherapy adjuvant research entry
Scaffold-class validation; target compound not directly tested
Beta-glucuronidase inhibition Chemotherapy adjuvant Microbiota-targeted therapy

Receptor Binding Selectivity Profile: Adenosine A3 vs. A2a/A2b Subtype Differentiation Within the Pyrazolo[4,3-c]quinoline Class

The pyrazolo[4,3-c]quinoline scaffold exhibits measurable and quantifiable adenosine receptor subtype selectivity. A structurally related 2-phenyl-2H-pyrazolo[4,3-c]quinoline (CHEMBL190111, unsubstituted core) binds to the human adenosine A3 receptor with a Ki of 212 nM, while displaying negligible affinity for the A2a receptor (Ki > 1,000 nM) and weak functional activity at A2b (IC₅₀ = 1,000 nM in cAMP assay), representing a minimum 4.7-fold selectivity window for A3 over A2a [1][2]. The target compound's additional substituents—4-chlorophenyl at N1, 6-methoxy, and 4-methylphenyl at C3—are predicted to further enhance A3 subtype selectivity by filling the deeper hydrophobic subpocket of the A3 receptor binding site that accommodates para-substituted aryl groups [3]. This selectivity profile is therapeutically meaningful: selective A3 antagonism is pursued for glaucoma, inflammation, and cancer, while A2a/A2b blockade is associated with cardiovascular and CNS effects [3].

Adenosine A3 Selectivity
Class-level inference
Unsubstituted core: A3 Ki 212 nM, A2a Ki >1,000 nM; baseline selectivity >4.7-fold. Target para-Cl and 4-CH₃-phenyl groups predicted to enhance A3 binding.
Provides receptor subtype profiling starting point
Core scaffold data; target compound binding to be confirmed experimentally
Adenosine receptor Receptor subtype selectivity Binding affinity

Anti-Inflammatory SAR: Para-Substitution Advantage Validated by QSAR Model Across 18 Pyrazolo[4,3-c]quinoline Derivatives

A quantitative structure-activity relationship (QSAR) model built on 18 pyrazolo[4,3-c]quinoline derivatives with pIC₅₀ values spanning 0.19–0.92 μM achieved a high-performance fit (R² = 0.97, R²_adj = 0.96, Q² = 0.91) [1]. The model identified SsNH₂ (atom-type E-state for -NH₂) as a key descriptor negatively correlating with pIC₅₀ (r = –0.77), alongside SHBint9, nHBAcc, and AATSC4m descriptors [1]. Critically, the experimental SAR data within this QSAR set confirm that para-substituted electron-donating and electron-withdrawing groups on the phenyl ring consistently outperform their ortho- and meta-substituted counterparts in LPS-induced NO inhibition [1]. The target compound's para-chloro substituent—an electron-withdrawing group—aligns with the favorable para-substitution pattern validated by this QSAR model. In contrast, commercially available meta-chloro regioisomers (e.g., CAS 932325-45-6) would be predicted by the QSAR model to exhibit reduced potency, consistent with the experimental observation that meta-OH (IC₅₀ = 0.77 μM) is 4-fold less potent than para-OH (IC₅₀ = 0.19 μM) [1].

QSAR-Validated Para Advantage
Class-level inference
QSAR model (R²=0.97, Q²=0.91) across 18 derivatives. Para-substitution yields 1.6- to 4.1-fold improvement in IC₅₀ over meta across OH, OMe, COMe series. Target para-Cl aligns with favorable pattern.
Supports para-regioisomer selection for anti-inflammatory screening
QSAR model based on LPS-induced NO assay in RAW 264.7 cells
Anti-inflammatory SAR QSAR modeling Nitric oxide inhibition

Recommended Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-48-9)


Anti-Inflammatory Screening Campaigns Targeting iNOS/COX-2 Pathways

The target compound is optimally deployed as a screening candidate in LPS-induced RAW 264.7 macrophage assays measuring NO production inhibition. Based on class-level QSAR data (R² = 0.97, IC₅₀ range 0.19–0.92 μM), the para-chlorophenyl substitution is predicted to yield superior potency compared to meta-chloro regioisomers . Researchers should include the meta-chloro isomer (CAS 932325-45-6) as an internal comparator to validate the para-substitution advantage. Downstream confirmation should include iNOS and COX-2 protein expression analysis by Western blot, as established for this scaffold class .

Bacterial β-Glucuronidase Inhibitor Discovery for Chemotherapy-Induced Diarrhea Prevention

The pyrazolo[4,3-c]quinoline scaffold has demonstrated oral in vivo efficacy in preventing CPT-11-induced severe diarrhea in tumor-bearing mice while maintaining antitumor efficacy . The target compound should be screened in E. coli βG enzymatic assays at both neutral (pH 7.0) and acidic (pH 5.0) conditions to assess pH-dependent inhibition, a hallmark of this chemotype . Compounds showing selective eβG inhibition over human βG should be advanced to in vivo CPT-11 combination studies, with diarrhea severity scoring and tumor volume measurement as dual endpoints .

Adenosine A3 Receptor Subtype Selectivity Profiling

The pyrazolo[4,3-c]quinoline scaffold provides a baseline A3/A2a selectivity ratio exceeding 4.7-fold (A3 Ki = 212 nM vs. A2a Ki > 1,000 nM) for the unsubstituted core . The target compound, with its para-chlorophenyl and 4-methylphenyl substituents, is predicted to fill the deeper A3 hydrophobic subpocket, potentially increasing both affinity and selectivity . Researchers should conduct competitive radioligand displacement assays against A1, A2a, A2b, and A3 human adenosine receptor subtypes using established protocols ([³H]MRE3008-F20 for A3, [³H]ZM-241385 for A2a, [³H]DPCPX for A1) to quantify the selectivity enhancement conferred by the target compound's specific substitution pattern .

G-Quadruplex DNA Stabilization and Anticancer Screening

Pyrazolo[4,3-c]quinolines have recently been validated as stabilizing ligands for c-MYC Pu27 and KRAS G-quadruplex DNA structures, with lead compound PQ32 exhibiting a tumor cell proliferation IC₅₀ of ~1.00 μM and comparable in vivo antitumor activity to cisplatin in xenograft models . The target compound should be screened in FRET-based G-quadruplex melting assays (ΔTₘ measurement) against c-MYC Pu27, KRAS, and control duplex DNA to establish selectivity. Active compounds should be advanced to cell proliferation assays across a panel of cancer cell lines, with cell cycle analysis (G2 phase arrest) and apoptosis markers (Annexin V) as mechanistic endpoints .

Application
Selection Property
Validation Focus
Anti-inflammatory screening
Regioisomeric purity (para-Cl)
NO production endpoint review; iNOS/COX-2 expression context
β-Glucuronidase inhibitor discovery
Pyrazolo[4,3-c]quinoline core identity
pH-dependent enzymatic assay context; eβG vs. human βG selectivity
Adenosine A3 receptor profiling
Substituent-dependent selectivity window
Radioligand displacement across A1/A2a/A2b/A3 subtypes
G-quadruplex DNA stabilization studies
Planar aromatic core with defined substituents
FRET melting assay; cancer cell-model proliferation endpoints
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